Chiral Resolution Efficiency: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol vs. Ephedrine as Resolving Agent Substrates
In a head-to-head optical resolution study using dibenzoyltartaric acid and tartaric acid derivatives as resolving agents, (1R,2R)(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (AD) and (1R,2S)(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol (EPH, ephedrine) were compared as resolving agent substrates. Under identical half-equivalent resolution conditions with O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate in ethanol-water mixtures, the diastereomeric salt of AD exhibited distinct crystallization kinetics and XRD patterns that enabled phase separation, whereas EPH required different solvent optimization for comparable resolution efficiency [1]. The 4-nitrophenyl group in AD confers enhanced π-stacking interactions absent in the unsubstituted phenyl ring of EPH, altering chiral recognition thermodynamics. This comparative analysis was validated via DSC and powder XRD, with the AD diastereomeric salt showing sharper melting endotherms and distinct lattice parameters indicative of higher diastereomeric excess under the same crystallization conditions [2].
| Evidence Dimension | Chiral recognition thermodynamics in diastereomeric salt formation |
|---|---|
| Target Compound Data | AD: Diastereomeric salt with O,O'-dibenzoyl-(2R,3R)-tartaric acid exhibits distinct XRD lattice parameters and DSC melting endotherms under half-equivalent resolution conditions in ethanol-water |
| Comparator Or Baseline | EPH (2-(methylamino)-1-phenylpropan-1-ol): Requires different solvent system optimization; distinct XRD/DSC profiles under identical resolving agent conditions |
| Quantified Difference | Qualitatively distinct crystallization kinetics and solid-state phase behavior; AD π-stacking absent in EPH |
| Conditions | Half-equivalent diastereomeric salt formation with O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate in ethanol-water mixtures; XRD, FTIR, and DSC characterization |
Why This Matters
For procurement in chiral resolution method development, AD's 4-nitrophenyl π-system enables salt formation optimization distinct from unsubstituted phenyl analogs, affecting crystallization yield and enantiomeric purity outcomes.
- [1] Bánhegyi DF, et al. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. Molecules. 2022;27(10):3134. View Source
- [2] Bánhegyi DF, et al. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. Molecules. 2022;27(10):3134. View Source
